BenchChemオンラインストアへようこそ!

Pemetrexed L-Glutamyl-L-glutamic Acid

Structural isomerism Polyglutamation linkage GGH resistance

Pemetrexed L-Glutamyl-L-glutamic Acid (CAS 883553-87-5, molecular formula C25H28N6O9, molecular weight 556.53 Da) is a synthetic diglutamate derivative of the antifolate chemotherapeutic pemetrexed, classified as Pemetrexed Impurity 39 or Impurity 49 in pharmaceutical quality control nomenclature. Chemically designated as N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-α-glutamyl-L-glutamic acid, this compound features an alpha (α) peptide bond between its two glutamic acid residues, distinguishing it from the gamma (γ)-linked polyglutamate metabolites produced intracellularly by folylpolyglutamate synthetase (FPGS).

Molecular Formula C25H28N6O9
Molecular Weight 556.5 g/mol
Cat. No. B13410165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed L-Glutamyl-L-glutamic Acid
Molecular FormulaC25H28N6O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C25H28N6O9/c26-25-30-20-19(23(38)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(36)28-15(7-9-17(32)33)22(37)29-16(24(39)40)8-10-18(34)35/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,39,40)(H4,26,27,30,31,38)/t15-,16-/m0/s1
InChIKeySCSYVKUGSLVCGD-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed L-Glutamyl-L-glutamic Acid (CAS 883553-87-5): Procurement-Grade Reference Standard for Pemetrexed Impurity Profiling


Pemetrexed L-Glutamyl-L-glutamic Acid (CAS 883553-87-5, molecular formula C25H28N6O9, molecular weight 556.53 Da) is a synthetic diglutamate derivative of the antifolate chemotherapeutic pemetrexed, classified as Pemetrexed Impurity 39 or Impurity 49 in pharmaceutical quality control nomenclature . Chemically designated as N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-α-glutamyl-L-glutamic acid, this compound features an alpha (α) peptide bond between its two glutamic acid residues, distinguishing it from the gamma (γ)-linked polyglutamate metabolites produced intracellularly by folylpolyglutamate synthetase (FPGS) . It is manufactured as a characterized reference standard with purity ≥95% (HPLC) and supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of pemetrexed drug substance and drug product [1].

Why Pemetrexed L-Glutamyl-L-glutamic Acid Cannot Be Substituted by Other Pemetrexed Impurity Standards or the Parent Drug


Generic substitution among pemetrexed-related compounds is analytically and regulatory invalid because this specific alpha-linked diglutamate (CAS 883553-87-5) is a structurally distinct isomer from the gamma-linked diglutamate impurity (Pemetrexed EP Impurity D, CAS 144051-68-3) and the parent monoglutamate drug (CAS 137281-23-3), each possessing unique chromatographic retention behavior, different relative response factors (RRF), and distinct regulatory standing [1]. The alpha peptide bond in the target compound renders it resistant to cleavage by gamma-glutamyl hydrolase (GGH), the enzyme responsible for removing gamma-linked polyglutamate chains from natural folate and antifolate metabolites, meaning it cannot serve as a functional surrogate for gamma-linked polyglutamates in enzymatic or cellular assays [2]. Furthermore, pharmacopeial impurity monographs (EP and USP) assign different identification criteria and acceptance limits to specific impurities; using an incorrect impurity reference standard—such as substituting the alpha-linked diglutamate for EP Impurity D or vice versa—would compromise method specificity, system suitability verification, and regulatory compliance during ANDA filing or commercial batch release testing [3].

Quantitative Differentiation Evidence for Pemetrexed L-Glutamyl-L-glutamic Acid Against Closest Analogs


Structural Linkage Isomerism: Alpha (α) vs. Gamma (γ) Glutamyl Bond Confers Distinct Enzymatic Stability and Regulatory Identity

Pemetrexed L-Glutamyl-L-glutamic Acid (CAS 883553-87-5) is explicitly characterized as the alpha (α)-glutamyl linked isomer, with the systematic name N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-α-glutamyl-L-glutamic acid . In contrast, Pemetrexed EP Impurity D (CAS 144051-68-3) is the gamma (γ)-glutamyl linked isomer, designated as N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic acid . Natural intracellular polyglutamation of pemetrexed by FPGS exclusively produces gamma carboxyl group linkages [1]. This structural isomerism is functionally consequential: gamma-glutamyl hydrolase (GGH) specifically hydrolyzes gamma-linked polyglutamate chains but cannot cleave alpha peptide bonds, rendering the alpha-linked diglutamate resistant to the primary cellular deactivation pathway for antifolate polyglutamates [1].

Structural isomerism Polyglutamation linkage GGH resistance

Polyglutamation Cascade Position: Diglutamate Intermediate vs. Monoglutamate and Pentaglutamate Enzyme Inhibition Potency

The target compound represents a diglutamate state within the pemetrexed polyglutamation cascade. The monoglutamate form of pemetrexed (the parent drug) is a relatively weak inhibitor of thymidylate synthase (TS) with a Ki of 109 nM against recombinant human TS, while the pentaglutamate form achieves a Ki of 1.3 nM against the same target, representing an approximately 84-fold enhancement in inhibitory potency . The triglutamate intermediate exhibits a TS Ki of 1.6 nM . Pemetrexed L-Glutamyl-L-glutamic Acid, as a diglutamate species, occupies the intermediate position in this progressive potency enhancement cascade, though it should be noted that the alpha-linked diglutamate (this compound) is not a natural FPGS product and would not undergo further gamma-polyglutamation, functionally differentiating it from the endogenous gamma-linked diglutamate intermediate [1]. For the related enzyme glycinamide ribonucleotide formyltransferase (GARFT), the monoglutamate shows weak inhibition (Ki = 9,300 nM) while the pentaglutamate achieves Ki = 65 nM, a 143-fold increase .

Thymidylate synthase inhibition Polyglutamation FPGS Enzyme kinetics

Molecular Identity Differentiation: Physicochemical Properties Distinct from Parent Pemetrexed and Disodium Salt API

Pemetrexed L-Glutamyl-L-glutamic Acid is definitively distinguished from the pharmaceutical API and other pemetrexed-related substances by its molecular identity parameters. The compound has a molecular weight of 556.53 Da and molecular formula C25H28N6O9 , compared to pemetrexed monoglutamate (free acid, CAS 137281-23-3) at MW 427.41 Da (C20H21N5O6) [1] and pemetrexed disodium heptahydrate (the API form, CAS 357166-29-1) at MW 597.49 Da (C20H19N5Na2O6·7H2O) . This molecular weight difference of +129.12 Da relative to the monoglutamate corresponds precisely to one additional glutamic acid residue (C5H7NO3, MW 129.11), confirming the diglutamate identity. The predicted pKa of 3.13 ± 0.10 and density of 1.61 ± 0.1 g/cm³ further differentiate this compound's chromatographic and solution behavior from other pemetrexed species . In validated HPLC-UV methods for pemetrexed impurity determination, each impurity exhibits a unique relative retention time (RRT) and relative response factor (RRF), with the USP monograph specifying individual unspecified impurity acceptance criteria of NMT 0.24% and total impurities NMT 1.30% [2].

Molecular weight Chemical formula Reference standard identity Chromatographic retention

Regulatory Reference Standard Classification: Non-Pharmacopeial Impurity Standard with ANDA-Supporting Characterization Data

Pemetrexed L-Glutamyl-L-glutamic Acid (Impurity 39/49) is positioned as a non-pharmacopeial impurity reference standard, distinct from official pharmacopeial impurity standards such as Pemetrexed EP Impurity D (which is defined in the European Pharmacopoeia monograph) [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of Pemetrexed [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. The USP offers a related but distinct Pharmaceutical Analytical Impurity (PAI) product, Pemetrexed Glutamide Sodium (Catalog No. 1A01150, C25H27N6O9·Na), priced at $700.00 per 25 mg, which is explicitly designated as an Analytical Material and not a USP Reference Standard . In contrast, the official EP Reference Standard for pemetrexed impurity mixture (Sigma-Aldrich Y0001535) is intended for use only as specifically prescribed in the European Pharmacopoeia [3].

Reference standard ANDA filing Method validation Pharmacopeial impurity

FPGS Substrate Specificity: Alpha-Linked Diglutamate Is Not a Pro-Drug for Intracellular Polyglutamation

The alpha-linked polyglutamation strategy has been explicitly patented as a novel therapeutic approach (US Patent 11,779,584 B2 and related filings) precisely because alpha-linked polyglutamated antifolates are not natural substrates for FPGS, which exclusively catalyzes gamma carboxyl group linkages [1]. The patent disclosure states that alpha polyglutamated pemetrexed compositions 'provide improved efficacy and safety by delivering a more cytotoxic payload (polyglutamated pemetrexed) to cancer cells compared to its monoglutamate state (PMX)' [2]. This therapeutic rationale depends on the fact that pre-formed alpha-linked polyglutamates bypass the requirement for intracellular FPGS activation, which is often downregulated as a resistance mechanism in pemetrexed-refractory tumors [1]. Pemetrexed L-Glutamyl-L-glutamic Acid (alpha-linked diglutamate) thus represents the minimal alpha-polyglutamated unit described in these patents, functionally distinct from the gamma-linked diglutamate that serves as a natural intermediate in FPGS-mediated activation [3]. The alpha linkage also confers resistance to gamma-glutamyl hydrolase (GGH), which degrades gamma-linked polyglutamates and whose upregulation is another documented pemetrexed resistance mechanism [1].

FPGS substrate specificity Alpha polyglutamation Liposomal delivery Antifolate resistance

Analytical Method Differentiation: Validated HPLC-UV Impurity Profiling Distinguishes 13 Pemetrexed-Related Substances by RRT and RRF

A validated stability-indicating reversed-phase HPLC method for pemetrexed disodium drug substance and drug product has been published that resolves and quantifies 13 potential process and degradation impurities [1]. Relative response factors (RRF) were determined using HPLC-UV in tandem with charged aerosol detection (CAD) or by NMR detection, enabling accurate quantification without requiring individual impurity reference standards for routine use [1]. While the published method identifies impurities including Ketopemetrexed (RRT 0.31, RRF 0.61, acceptance criterion NMT 0.60%), the Pemetrexed L-Glutamyl-L-glutamic Acid (Impurity 39/49) reference standard serves a complementary role: it is used as an identification standard for forced degradation studies, method development, and system suitability verification, particularly when orthogonal confirmation of diglutamate species is required [2]. The USP compendial monograph specifies that any individual unspecified impurity must not exceed 0.24%, and total impurities must not exceed 1.30% [3]. The ICH Q3A guideline further requires that impurities present at ≥0.10% (or ≥0.05% for daily doses exceeding 2 g/day) must be identified, qualified, and controlled [4].

HPLC-UV Relative retention time Relative response factor Purity control strategy

Procurement-Driven Application Scenarios for Pemetrexed L-Glutamyl-L-glutamic Acid Reference Standard


ANDA Filing: Impurity Profiling and Method Validation for Generic Pemetrexed Drug Product

This compound serves as a characterized impurity reference standard for establishing HPLC-UV impurity methods during ANDA development. The validated method by Warner et al. (2015) resolves 13 pemetrexed-related substances using RRF determination via CAD or NMR [1]. The alpha-linked diglutamate reference standard enables accurate peak identification and system suitability verification, supporting compliance with USP acceptance criteria (individual unspecified impurity NMT 0.24%, total impurities NMT 1.30%) and ICH Q3A identification thresholds (≥0.10% for doses <2 g/day) [2] [3].

Forced Degradation Studies: Distinguishing Degradation Products from Process Impurities

Pemetrexed L-Glutamyl-L-glutamic Acid is used as an identification standard in forced degradation studies (acid, base, oxidative, thermal, photolytic) to determine whether the diglutamate species arises from drug substance degradation or from the synthetic process [1]. The alpha linkage distinguishes this compound from the gamma-linked EP Impurity D, preventing misidentification in stability-indicating methods. The compound's resistance to GGH-mediated hydrolysis also makes it a stable marker for degradation pathway mapping [4].

FPGS and GGH Enzyme Assays: Tool Compound for Polyglutamation Research

The alpha-linked diglutamate is enzymatically inert to both FPGS (which only adds glutamate via gamma linkage) and GGH (which only cleaves gamma linkages), making it a valuable negative control or stable substrate analog in FPGS activity assays and GGH inhibition studies [4]. This is particularly relevant given that FPGS expression is a demonstrated predictive biomarker for pemetrexed-based chemotherapy response in malignant pleural mesothelioma, with high FPGS protein expression significantly associated with longer progression-free survival (PFS, P=0.0337) and better objective tumor response (P=0.003) [5].

Liposomal Formulation Development: Alpha-Polyglutamated Pemetrexed Delivery Systems

The alpha-linked diglutamate represents the minimal building block for alpha-polyglutamated pemetrexed compositions described in US Patent 11,779,584 B2, which teaches liposomal encapsulation of pre-formed alpha-polyglutamated antifolates to bypass FPGS-dependent activation and overcome FPGS downregulation-mediated resistance [4]. Procurement of this characterized diglutamate reference standard supports analytical development for liposomal drug product characterization, encapsulation efficiency determination, and in vitro release testing during formulation development of alpha-polyglutamated pemetrexed delivery systems.

Quote Request

Request a Quote for Pemetrexed L-Glutamyl-L-glutamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.